molecular formula C19H24N2O3S B5146321 2-(N-BENZYLBENZENESULFONAMIDO)-N-TERT-BUTYLACETAMIDE

2-(N-BENZYLBENZENESULFONAMIDO)-N-TERT-BUTYLACETAMIDE

Cat. No.: B5146321
M. Wt: 360.5 g/mol
InChI Key: QOSNNYUNIVVPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Benzylbenzenesulfonamido)-N-tert-butylacetamide is a synthetic organic compound featuring a benzenesulfonamido group linked to a tert-butyl acetamide moiety. The benzenesulfonamido group is commonly associated with bioactivity in drug design, while the bulky tert-butyl group may enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-19(2,3)20-18(22)15-21(14-16-10-6-4-7-11-16)25(23,24)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSNNYUNIVVPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-tert-butylacetamide typically involves the condensation of benzenesulfonyl chloride with benzylamine to form N-benzylbenzenesulfonamide. This intermediate is then reacted with tert-butylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzylbenzenesulfonamido)-N-tert-butylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts and specific solvents.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

2-(N-Benzylbenzenesulfonamido)-N-tert-butylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(N-Benzylbenzenesulfonamido)-N-tert-butylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining benzenesulfonamido and tert-butyl acetamide functionalities. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
2-(N-Benzylbenzenesulfonamido)-N-tert-butylacetamide Estimated C₂₃H₂₈N₂O₃S ~428.5 (estimated) Benzenesulfonamido, tert-butyl, benzyl Pharmaceutical (hypothesized)
N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide Not reported Not reported Pyrrole, formyl, hydroxymethyl Antitumor, antioxidant
2-(2-(3-(Phenyl)acryloyl)phenoxy)-N,N-diphenylacetamide C₂₉H₂₃NO₃ 433.5 Phenoxy, acryloyl, diphenyl Synthetic intermediate
N-{2-tert-butyl-4-nitrophenyl}-4-methylbenzenesulfonamide C₁₇H₂₀N₂O₄S 348.423 tert-butyl, nitro, methylbenzene Research chemical
Key Observations:

Functional Groups: The target compound’s benzenesulfonamido group is shared with N-{2-tert-butyl-4-nitrophenyl}-4-methylbenzenesulfonamide , but the latter lacks the acetamide backbone. Compared to N,N-diphenylacetamide derivatives in , the target replaces phenoxy-acryloyl groups with a sulfonamido-tert-butyl system, likely altering solubility and reactivity .

The benzyl group in the target may enhance lipophilicity, favoring membrane permeability in drug candidates .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: Pyrrole-containing acetamides () exhibit antitumor and anti-inflammatory activities, suggesting that the target’s sulfonamido group could confer similar bioactivity .
  • Solvent vs. Drug Likelihood: While simpler acetamides (e.g., acetone, acetophenone) are industrial solvents (), the target’s complexity aligns more with bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.